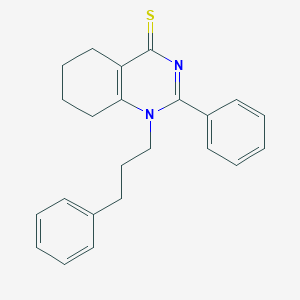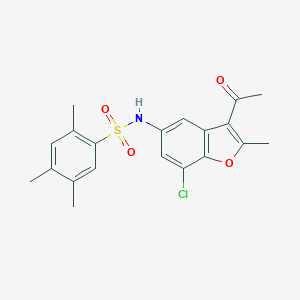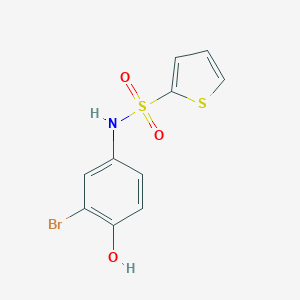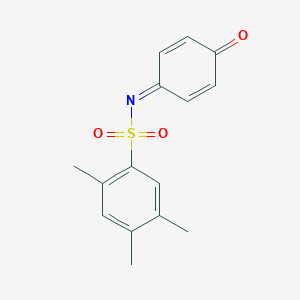![molecular formula C33H25N3O9S B284968 4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NBD-MSB, and it is a fluorescent probe that is used to detect the presence of proteins in biological samples.
Mécanisme D'action
The mechanism of action of NBD-MSB involves the binding of the compound to proteins. When NBD-MSB binds to a protein, the fluorescence of the compound is quenched. This quenching occurs due to the transfer of energy from the excited state of NBD-MSB to the protein. The extent of quenching is dependent on the distance between the NBD-MSB and the protein.
Biochemical and Physiological Effects:
NBD-MSB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NBD-MSB is its sensitivity. It can detect the presence of proteins at low concentrations, making it a useful tool in laboratory experiments. Another advantage is its versatility. NBD-MSB can be used to study a wide range of proteins and protein interactions. However, there are also limitations to the use of NBD-MSB. One limitation is that it requires a fluorescent microscope to detect the fluorescence of the compound. Another limitation is that the quenching of fluorescence can vary depending on the protein being studied.
Orientations Futures
There are several future directions for the use of NBD-MSB in scientific research. One direction is the development of new methods for detecting the presence of proteins using NBD-MSB. Another direction is the use of NBD-MSB to study protein dynamics in living cells. Additionally, NBD-MSB could be used to study protein interactions in complex biological systems, such as the human brain. Finally, the development of new fluorescent probes based on the structure of NBD-MSB could lead to the discovery of new applications in scientific research.
Conclusion:
In conclusion, 4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate, or NBD-MSB, is a versatile fluorescent probe that has many applications in scientific research. Its sensitivity and versatility make it a useful tool for studying proteins and protein interactions. While there are limitations to its use, the future directions for the development of new methods and applications for NBD-MSB are promising.
Méthodes De Synthèse
The synthesis of NBD-MSB involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-nitrobenzoic acid with mesitylene sulfonyl chloride to form mesitylene sulfonyl 4-nitrobenzoate. The second step involves the reaction of 1-naphthylamine with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-1-naphthylamine. The final step involves the reaction of mesitylene sulfonyl 4-nitrobenzoate with 4-nitrobenzoyl-1-naphthylamine to form NBD-MSB.
Applications De Recherche Scientifique
NBD-MSB has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect the presence of proteins in biological samples. The fluorescence of NBD-MSB is quenched when it binds to proteins, allowing researchers to detect the presence of proteins in a sample. NBD-MSB has also been used to study protein-protein interactions, protein folding, and protein conformational changes.
Propriétés
Formule moléculaire |
C33H25N3O9S |
|---|---|
Poids moléculaire |
639.6 g/mol |
Nom IUPAC |
[4-[(4-nitrobenzoyl)-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C33H25N3O9S/c1-20-18-21(2)31(22(3)19-20)46(43,44)34(32(37)23-8-12-25(13-9-23)35(39)40)29-16-17-30(28-7-5-4-6-27(28)29)45-33(38)24-10-14-26(15-11-24)36(41)42/h4-19H,1-3H3 |
Clé InChI |
XAGAWQIPHVXJRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)

![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)


![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)


